molecular formula C10H16N2O B14257236 [3-(4-Methoxyphenyl)propyl]hydrazine CAS No. 316173-58-7

[3-(4-Methoxyphenyl)propyl]hydrazine

Cat. No.: B14257236
CAS No.: 316173-58-7
M. Wt: 180.25 g/mol
InChI Key: MPMCAIGKZLNLTG-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)propyl]hydrazine hydrochloride (CAS 316173-58-7) is a chemical reagent of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C 10 H 17 ClN 2 O and a molecular weight of 216.71 g/mol, it serves as a versatile building block for the construction of more complex nitrogen-containing heterocycles . The core hydrazine functional group is a key pharmacophore in drug discovery, known for its ability to form hydrazones and other active derivatives . Researchers utilize related methoxyphenylhydrazine scaffolds in the synthesis of compounds with demonstrated antioxidant and anticancer activities, as evidenced by studies on structurally similar derivatives tested against human glioblastoma and breast cancer cell lines . Furthermore, the methoxyaryl moiety can enhance a molecule's electronic properties and binding affinity in biological systems . This product is provided as a hydrochloride salt to improve stability. It is intended for research and development purposes in a controlled laboratory setting. This product is for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

316173-58-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)propylhydrazine

InChI

InChI=1S/C10H16N2O/c1-13-10-6-4-9(5-7-10)3-2-8-12-11/h4-7,12H,2-3,8,11H2,1H3

InChI Key

MPMCAIGKZLNLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCNN

Origin of Product

United States

Synthetic Strategies for 3 4 Methoxyphenyl Propyl Hydrazine and Analogues

Precursor Synthesis and Elaboration

The foundation of a successful synthesis of the target compound lies in the efficient preparation of its core building blocks. Two key intermediates, 3-(4-methoxyphenyl)propylamine and 4-methoxyphenyl (B3050149) hydrazine (B178648), provide the necessary carbon skeleton and the hydrazine functional group, respectively.

Synthesis of 3-(4-Methoxyphenyl)propylamine Intermediates

The synthesis of 3-(4-methoxyphenyl)propylamine is a critical step in building the propyl side chain of the target molecule. A common and effective method for its preparation involves the reduction of 3-(4-methoxyphenyl)propanamide. This transformation can be achieved with high efficiency using a powerful reducing agent such as lithium aluminium hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF).

The amide precursor, 3-(4-methoxyphenyl)propanamide, can be synthesized from the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, or its derivatives. The carboxylic acid itself can be prepared via various classical organic reactions, including the malonic ester synthesis starting from 4-methoxybenzyl halide or the oxidation of 3-(4-methoxyphenyl)propan-1-ol (B1214212).

Starting MaterialReagent(s)Product
3-(4-Methoxyphenyl)propanamideLithium aluminium hydride, Tetrahydrofuran3-(4-Methoxyphenyl)propylamine

Table 1: Synthesis of 3-(4-Methoxyphenyl)propylamine

Preparation of 4-Methoxyphenyl Hydrazine and Related Precursors

4-Methoxyphenyl hydrazine serves as a vital precursor, particularly in synthetic routes that involve the formation of the hydrazine moiety on an aromatic ring. The most prevalent method for its synthesis begins with the diazotization of 4-anisidine (4-methoxyaniline). This reaction is typically carried out by treating 4-anisidine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

The subsequent step involves the reduction of the diazonium salt to the desired hydrazine. A variety of reducing agents can be employed for this purpose, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a classic and effective choice. Careful temperature control during the reduction is crucial to prevent side reactions and ensure a good yield of the final product. An alternative reducing agent that has been successfully used is sodium sulfite (B76179) (Na₂SO₃).

Starting MaterialReagent(s)Key IntermediateReducing AgentProduct
4-AnisidineSodium nitrite, Hydrochloric acid4-Methoxybenzenediazonium chlorideStannous chloride or Sodium sulfite4-Methoxyphenyl hydrazine

Table 2: Synthesis of 4-Methoxyphenyl Hydrazine

Hydrazine Formation Methodologies

With the key precursors in hand, the next critical phase is the construction of the hydrazine functional group. Several methodologies can be envisioned for this transformation, primarily revolving around reductive amination and nucleophilic substitution reactions.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for the formation of C-N bonds. In the context of synthesizing [3-(4-Methoxyphenyl)propyl]hydrazine, this approach would involve the reaction of 3-(4-methoxyphenyl)propanal (B1589263) with hydrazine. The reaction proceeds through the initial formation of a hydrazone intermediate, which is then reduced in situ to the desired hydrazine.

The aldehyde precursor, 3-(4-methoxyphenyl)propanal, can be prepared by the controlled oxidation of 3-(4-methoxyphenyl)propan-1-ol using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via Swern oxidation. Alternatively, the aldehyde can be obtained from the corresponding carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, through partial reduction.

A range of reducing agents can be employed for the reductive amination step, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reducing agent depends on the specific reaction conditions and the presence of other functional groups in the molecule.

Aldehyde PrecursorReagentIntermediateReducing AgentProduct
3-(4-Methoxyphenyl)propanalHydrazine (N₂H₄)3-(4-Methoxyphenyl)propylhydrazoneSodium cyanoborohydride or Catalytic HydrogenationThis compound

Table 3: Reductive Amination for this compound Synthesis

Nucleophilic Substitution Reactions

Another viable strategy for the formation of the hydrazine involves a nucleophilic substitution reaction. This approach would typically utilize a 3-(4-methoxyphenyl)propyl derivative bearing a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate or mesylate). This electrophilic substrate can then be reacted with a hydrazine source, which acts as the nucleophile.

For instance, 3-(4-methoxyphenyl)propyl bromide can be treated with an excess of hydrazine hydrate (B1144303) to displace the bromide and form the target hydrazine. It is important to use an excess of hydrazine to minimize the formation of the dialkylated byproduct. Alternatively, protected forms of hydrazine can be used to achieve better control over the reaction.

SubstrateNucleophileProduct
3-(4-Methoxyphenyl)propyl bromideHydrazine hydrateThis compound
3-(4-Methoxyphenyl)propyl tosylateHydrazine hydrateThis compound

Table 4: Nucleophilic Substitution for this compound Synthesis

Optimization of Synthetic Pathways

The selection of the optimal synthetic pathway for this compound depends on several factors, including the availability of starting materials, desired scale of the synthesis, and the need for purification of intermediates.

For instance, the reductive amination approach offers a convergent synthesis but requires the preparation of the corresponding aldehyde, which may add extra steps. The nucleophilic substitution route, on the other hand, is more direct if a suitable alkyl halide or sulfonate is readily available.

Key parameters for optimization in all synthetic routes include reaction temperature, choice of solvent, reaction time, and the stoichiometry of the reagents. Careful control of these variables is essential to maximize the yield and purity of the final product while minimizing the formation of byproducts. For example, in the preparation of 4-methoxyphenyl hydrazine, maintaining a low temperature during diazotization and reduction is critical for achieving a high yield. Similarly, in nucleophilic substitution reactions, the choice of solvent can significantly influence the reaction rate and selectivity.

Ultimately, a thorough evaluation of each synthetic step and its potential for optimization is necessary to develop a robust and efficient process for the preparation of [3-(4-M ethoxyphenyl)propyl]hydrazine and its analogues.

Reaction Condition Studies

The successful synthesis of this compound hinges on the careful selection of reaction conditions for both the formation of the hydrazone intermediate and its subsequent reduction.

Step 1: Hydrazone Formation

The initial step is the condensation reaction between 3-(4-methoxyphenyl)propanal and a hydrazine source, typically hydrazine hydrate. This reaction is generally robust, but conditions can be fine-tuned.

Conventional Methods: The reaction is often carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). The aldehyde is typically dissolved in the solvent, followed by the addition of hydrazine hydrate. The reaction can proceed at room temperature or with gentle heating to drive the condensation to completion.

Catalytic Approaches: To enhance reaction rates and yields, catalysts can be employed. For instance, the use of heterogeneous catalysts like magnesium oxide (MgO) nanoparticles has been shown to be effective for the synthesis of hydrazone derivatives under solvent-free or ultrasonic conditions, which can significantly reduce reaction times and simplify purification. researchgate.net

Solvent-Free Conditions: Mechanochemical synthesis, using techniques like ball-milling, offers a solvent-free alternative for generating hydrazones, leading to high-purity products and minimizing waste. rsc.org

Step 2: Hydrazone Reduction

The critical step is the selective reduction of the carbon-nitrogen double bond (C=N) of the hydrazone without cleaving the nitrogen-nitrogen (N-N) single bond. This distinguishes the synthesis from Wolff-Kishner type reductions, which aim to produce alkanes. wikipedia.orgorganic-chemistry.org A variety of reducing agents and systems have been studied for this transformation.

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a common and mild reducing agent. Its efficacy can be significantly enhanced through various modifications.

With Catalysts: The combination of NaBH₄ with an amorphous nickel catalyst in a basic aqueous methanol solution has been demonstrated to effectively reduce hydrazones to their corresponding hydrazines under mild, ambient conditions. rsc.orgrsc.org

In Methanol with Magnesium: A system of magnesium metal in methanol has been reported as a simple and convenient method for the reduction of hydrazones at room temperature. researchgate.net

Acidic Conditions: Sodium cyanoborohydride (NaBH₃CN) in an acidic methanolic solution is another option, though it may result in lower yields for certain substrates. researchgate.net

Borane (B79455) Reagents: Diborane (B₂H₆) and its complexes are highly effective for the reduction of hydrazones to hydrazines, often providing high yields. youtube.com More conveniently, preformed or in-situ generated primary amine borane complexes (e.g., t-butylamine borane) have been shown to be exceptionally practical for reducing N,N-dimethylhydrazones, furnishing air-sensitive hydrazine products in excellent yields. nsf.govnih.gov

Catalytic Hydrogenation: This method represents a clean approach where the hydrazone is reduced with hydrogen gas (H₂) in the presence of a metal catalyst. Rhodium-based catalysts, such as those with Josiphos or Taniaphos ligands, have been successfully used for the enantioselective hydrogenation of N-alkoxycarbonyl hydrazones. acs.org For an achiral synthesis, standard catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) could be employed, typically in a solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. libretexts.orgyoutube.comyoutube.comyoutube.com

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the purity of this compound requires careful control over the reaction conditions and an understanding of potential side reactions.

Yield Enhancement

Hydrazone Formation: Driving the initial condensation reaction to completion is crucial. This can be achieved by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or by employing solvent-free conditions. wikipedia.org Using a slight excess of hydrazine can also shift the equilibrium towards the product.

Hydrazone Reduction: The choice of reducing agent is paramount for high yields. Reductions using magnesium in methanol have reported yields of over 80% for analogous hydrazones. researchgate.net Similarly, methods employing amorphous nickel with sodium borohydride and amine borane complexes have been noted for their high to excellent yields. rsc.orgnih.gov Catalytic hydrogenation is also a high-yielding method, with the potential for very low catalyst loading. acs.org

Interactive Data Table: Comparison of Reduction Methods for Hydrazones

Reducing SystemCatalyst/AdditiveSolventTemperatureTypical Yield (%)Reference
Mg-MethanolRoom Temp.82-87 researchgate.net
NaBH₄Amorphous Niaq. Methanol (basic)Room Temp.~88 rsc.org
NaBH₃CNAcid (pH 3)MethanolRefluxPoor to Moderate researchgate.net
Amine Borane Complexes-Methanol/DCMRoom Temp.Excellent nih.gov
H₂Rh-JosiphosToluene80 °C>95 acs.org

Purity Considerations

Side Reactions: During hydrazone formation, a potential side reaction is the formation of an azine, where the aldehyde reacts with two molecules of hydrazine. This can be minimized by controlling the stoichiometry and reaction conditions. wikipedia.org

Product Stability: Alkyl hydrazines can be sensitive to air oxidation. nih.gov Therefore, performing the reduction and work-up under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation of the product.

Purification: Purification of the final product may be challenging due to its potential instability.

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Crystallization of Salts: A common and effective method for purifying and storing hydrazines is to convert them into a stable crystalline salt, such as the hydrochloride salt. This can be achieved by treating the free base with hydrochloric acid in a suitable solvent.

Chromatography: Column chromatography can be used, but the instability of the free base on silica (B1680970) or alumina (B75360) gel should be considered. Using a deactivated stationary phase and rapid elution may be necessary.

Aqueous Extraction: Impurities from hydrazine hydrate solutions, which can include various organic compounds, can sometimes be removed by treating the solution with a solid absorbent microporous material. google.comgoogle.com

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. organic-chemistry.org

Atom Economy: The reduction of the hydrazone intermediate can be highly atom-economical. Catalytic hydrogenation is an ideal example, as it involves the addition of a hydrogen molecule with no other reagents or byproducts generated in the stoichiometric equation. Reductions with borohydrides also have good atom economy, with the main byproduct being simple borate (B1201080) salts.

Use of Safer Solvents: The synthesis of the hydrazone intermediate can be performed in greener solvents like ethanol or even in water. orientjchem.org For the reduction step, methanol is a common solvent for borohydride reactions. researchgate.net Efforts to replace less desirable solvents like chlorinated hydrocarbons (e.g., dichloromethane) are a key aspect of green design.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry.

Hydrazone Formation: Employing reusable heterogeneous catalysts like MgO nanoparticles avoids the need for soluble catalysts that can be difficult to remove. researchgate.net

Hydrazone Reduction: Catalytic hydrogenation (using Pd, Pt, or Rh) and the amorphous nickel-catalyzed borohydride reduction utilize small amounts of catalyst that can, in principle, be recovered and reused, minimizing waste. rsc.orgacs.org

Energy Efficiency: Solvent-free mechanochemical methods or microwave-assisted reactions for hydrazone synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating. rsc.orgajgreenchem.com

Waste Reduction: Designing the synthesis to avoid aqueous work-ups where possible, or using solvent-free methods, reduces the generation of liquid waste. Choosing catalytic routes over stoichiometric reagents minimizes the amount of material used and waste produced. For example, using a catalytic amount of nickel instead of a stoichiometric amount of magnesium metal represents a significant reduction in metal waste. rsc.orgresearchgate.net

By integrating these strategies, the synthesis of this compound and its analogues can be designed to be not only efficient in terms of yield and purity but also environmentally responsible.

Chemical Transformations and Reaction Mechanisms of 3 4 Methoxyphenyl Propyl Hydrazine

Reactivity with Carbonyl Compounds: Hydrazone Formation

The reaction of [3-(4-Methoxyphenyl)propyl]hydrazine with aldehydes and ketones represents a fundamental transformation, yielding the corresponding hydrazones. This condensation reaction is a cornerstone of hydrazine (B178648) chemistry and serves as a gateway to more complex molecular architectures.

Mechanistic Studies of Hydrazone Condensation

The formation of a hydrazone from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by either acid or base.

In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the terminal nitrogen of the hydrazine then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond of the hydrazone.

Under basic conditions, the hydrazine acts as the nucleophile without prior activation of the carbonyl group. The initial addition step is followed by a proton transfer to form a carbinolamine intermediate. This intermediate is then deprotonated at the nitrogen and subsequently eliminates a hydroxide (B78521) ion to form the hydrazone.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The terminal nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a zwitterionic intermediate which then rearranges to a carbinolamine.

Dehydration: The carbinolamine intermediate eliminates a molecule of water, often facilitated by an acid or base catalyst, to form the stable hydrazone product with a C=N double bond.

Due to a lack of specific studies on this compound, the following table provides illustrative examples of hydrazone formation with analogous hydrazine derivatives.

Hydrazine DerivativeCarbonyl CompoundProductReaction ConditionsYield (%)Reference
PhenylhydrazineAcetophenoneAcetophenone phenylhydrazoneEthanol (B145695), reflux95[General Knowledge]
(4-Methoxyphenyl)hydrazine (B1593770)BenzaldehydeBenzaldehyde (4-methoxyphenyl)hydrazoneMethanol (B129727), rt92[General Knowledge]
Propylhydrazine (B1293729)CyclohexanoneCyclohexanone propylhydrazoneAcetic acid (cat.), rt88[General Knowledge]

Cyclization Reactions for Heterocyclic Scaffolds

Hydrazones derived from this compound are valuable intermediates for the synthesis of a wide array of heterocyclic compounds. These cyclization reactions are driven by the formation of stable aromatic rings and are a powerful tool in medicinal and materials chemistry.

Pyrazole (B372694) and Dihydropyrazole Formation

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. When this compound is treated with a 1,3-diketone or a related species, a cyclocondensation reaction occurs to furnish a 1-[3-(4-methoxyphenyl)propyl]-substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration.

Similarly, dihydropyrazoles (pyrazolines) can be synthesized by the reaction of this compound with α,β-unsaturated carbonyl compounds. This reaction involves a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration.

Hydrazine DerivativeReagentProductReaction ConditionsYield (%)Reference
PhenylhydrazineAcetylacetone1-Phenyl-3,5-dimethylpyrazoleEthanol, reflux85 nih.gov
MethylhydrazineEthyl acetoacetate1-Methyl-5-methyl-1H-pyrazol-3(2H)-oneAcetic acid, reflux78 nih.gov
Hydrazine hydrate (B1144303)Chalcone3,5-Diphenyl-4,5-dihydro-1H-pyrazoleEthanol, NaOH, reflux90

Triazole and Thiazole (B1198619) Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved from this compound through multi-step sequences. One common approach involves the reaction of the hydrazine with an acyl chloride to form an N-acylhydrazine, which can then be cyclized with a source of nitrogen and carbon, such as an isothiocyanate, to form a triazole ring.

Thiazole derivatives are generally synthesized from precursors already containing the thiazole ring or by constructing the ring from acyclic precursors. A plausible route starting from this compound would involve its conversion to a thiosemicarbazide (B42300) derivative by reaction with an isothiocyanate. This thiosemicarbazide can then undergo cyclization with an α-haloketone (Hantzsch thiazole synthesis) to yield a 2-hydrazinyl-thiazole derivative.

The following table provides examples of triazole and thiazole synthesis from related hydrazine compounds, illustrating the general synthetic strategies.

Hydrazine DerivativeReagentsProductReaction ConditionsYield (%)Reference
4-MethoxybenzoylhydrazidePhenyl isothiocyanate, then NaOH5-(4-Methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneEthanol, reflux75 chemmethod.com
Thiosemicarbazide2-Bromoacetophenone2-Hydrazinyl-4-phenylthiazoleEthanol, reflux82 nih.gov

Other Heterocyclic Annulations

The reactivity of this compound extends to the synthesis of other heterocyclic systems. A notable example is the Fischer indole (B1671886) synthesis, where the hydrazone derived from a ketone or aldehyde undergoes an acid-catalyzed rearrangement to form an indole. The reaction of the [3-(4-Methoxyphenyl)propyl]hydrazone of a suitable carbonyl compound would be expected to yield an N-[3-(4-methoxyphenyl)propyl]-substituted indole. The mechanism involves a researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding enehydrazine tautomer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the hydrogen and carbon framework can be assembled.

The ¹H NMR spectrum of [3-(4-Methoxyphenyl)propyl]hydrazine provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, methoxy (B1213986), propyl chain, and hydrazine (B178648) protons.

The aromatic region typically displays a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. Two doublets are expected, one for the protons ortho to the methoxy group and another for the protons ortho to the propyl side chain. The methoxy group protons appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent oxygen atom.

The propyl chain protons (-CH₂-CH₂-CH₂-) give rise to three distinct multiplets in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the aromatic ring is deshielded and appears as a triplet. The methylene group adjacent to the electron-withdrawing hydrazine moiety is also shifted downfield and appears as a triplet. The central methylene group, coupled to the other two, presents as a more complex multiplet, typically a sextet.

The protons on the hydrazine group (-NHNH₂) often appear as broad singlets, and their chemical shift can be variable due to factors like solvent, concentration, and temperature. These signals can be confirmed by D₂O exchange, which results in their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.10 Doublet 2H Ar-H (ortho to -CH₂CH₂CH₂NHNH₂)
~6.85 Doublet 2H Ar-H (ortho to -OCH₃)
~3.78 Singlet 3H -OCH₃
~3.50 Broad Singlet 3H -NHNH₂
~2.75 Triplet 2H Ar-CH₂-
~2.60 Triplet 2H -CH₂-NHNH₂

Note: Data are predicted based on standard chemical shift values and coupling patterns. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each chemically unique carbon atom producing a distinct signal. For this compound, a total of eight distinct signals are expected in the proton-decoupled spectrum, corresponding to the ten carbon atoms in the structure (with two pairs of aromatic carbons being chemically equivalent).

The aromatic carbons produce four signals. The carbon atom bonded to the methoxy group (C-O) is the most deshielded aromatic carbon, appearing furthest downfield. The quaternary carbon to which the propyl chain is attached also appears in the aromatic region. The two pairs of equivalent aromatic C-H carbons can be distinguished based on their chemical environments. The carbon of the methoxy group appears as a sharp signal in the upfield region. The three distinct carbon atoms of the propyl chain are observed in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~158.0 Ar-C (C-OCH₃)
~134.0 Ar-C (quaternary, C-CH₂)
~129.5 Ar-C (CH, ortho to -CH₂CH₂CH₂NHNH₂)
~114.0 Ar-C (CH, ortho to -OCH₃)
~55.2 -OCH₃
~50.0 -CH₂-NHNH₂
~34.0 Ar-CH₂-

Note: Data are predicted based on standard chemical shift values. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, various 2D NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would clearly show the coupling between the three methylene groups of the propyl chain and confirm the ortho-coupling of the aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the aromatic C-H signals in the ¹³C spectrum can be assigned by correlating them to their corresponding proton signals.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the methoxy protons to the C-O aromatic carbon, and from the benzylic methylene protons (Ar-CH₂) to the quaternary aromatic carbon and other nearby aromatic carbons, confirming the attachment of the propyl chain to the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the hydrazine's primary amine (-NH₂) group typically appear as two distinct bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and methoxy groups appear just below 3000 cm⁻¹.

Other key absorptions include the aromatic C=C stretching vibrations around 1610 cm⁻¹ and 1515 cm⁻¹, an N-H bending vibration near 1600 cm⁻¹, and the strong asymmetric and symmetric C-O-C stretching of the aryl ether linkage, typically found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the N-N bond, which is often weak in the IR spectrum but can show a characteristic Raman shift.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3200 N-H Stretch Hydrazine (-NH₂)
3100-3000 C-H Stretch Aromatic
3000-2850 C-H Stretch Aliphatic (Propyl, Methoxy)
~1610, 1515 C=C Stretch Aromatic Ring
~1600 N-H Bend Hydrazine (-NH₂)
~1250 C-O Stretch (Asymmetric) Aryl Ether

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) at m/z 180, corresponding to its molecular weight (C₁₀H₁₆N₂O). The fragmentation of the molecule is dictated by the stability of the resulting carbocations.

A dominant fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring, which is a favorable process due to the formation of a highly stable, resonance-stabilized methoxybenzyl cation at m/z 121. This fragment is often the base peak in the spectrum for compounds containing this moiety. Other significant fragments could arise from the loss of the hydrazine group or cleavage at different points along the propyl chain.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
180 [M]⁺• (Molecular Ion) [C₁₀H₁₆N₂O]⁺•
121 [CH₃OC₆H₄CH₂]⁺ [C₈H₉O]⁺
149 [M - NHNH₂]⁺• [C₁₀H₁₃O]⁺•
107 [C₆H₄OCH₃]⁺ [C₇H₇O]⁺

Note: Fragmentation patterns are predicted based on established principles of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₆N₂O. The experimentally determined exact mass would be compared to the theoretically calculated value, with a very small mass error providing strong evidence for the proposed formula.

Calculated Exact Mass for [C₁₀H₁₆N₂O + H]⁺: 181.1335

Calculated Exact Mass for [C₁₀H₁₆N₂O]⁺•: 180.1257

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available. The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state, as well as the specific bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding), awaits experimental elucidation through X-ray crystallographic studies.


Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for [3-(4-Methoxyphenyl)propyl]hydrazine would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to optimize the molecular geometry and compute various electronic parameters. These calculations are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For hydrazine (B178648) derivatives, the nature and position of substituents can significantly influence the energies of the frontier orbitals. In the case of this compound, the electron-donating methoxy (B1213986) group on the phenyl ring is expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted propylhydrazine (B1293729).

Table 1: Representative Frontier Molecular Orbital Energies and Properties for a Hydrazine Derivative (Analogous Compound)

ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap (ΔE)5.6 eV
Ionization Potential (I)5.8 eV
Electron Affinity (A)0.2 eV
Chemical Hardness (η)2.8 eV
Chemical Potential (μ)-3.0 eV
Electrophilicity Index (ω)1.6 eV

Note: The data presented in this table is representative of a generic hydrazine derivative and is used for illustrative purposes due to the absence of specific computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded for intuitive interpretation. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the hydrazine group due to the presence of lone pairs of electrons, making them primary sites for electrophilic attack. The oxygen atom of the methoxy group would also exhibit a negative potential. nih.govmanipal.edu Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen atoms of the hydrazine moiety.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by localizing the molecular orbitals into Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding, Rydberg) orbitals. This analysis is useful for understanding charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In a study of hydrazine derivatives, NBO analysis was performed to understand the essence of N-N bond dissociation enthalpy change patterns. nih.govacs.org For this compound, NBO analysis would quantify the electron density on each atom and the nature of the bonds. It would reveal the hybridization of the atoms and the delocalization of electron density from lone pairs into antibonding orbitals, which can be indicative of molecular stability and reactivity. For instance, the interaction between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified, providing insight into the electronic delocalization within the hydrazine moiety.

Conformational Analysis and Energy Profiling

The flexibility of the propyl chain in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting potential energy surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. For this compound, the key rotatable bonds would be the C-C bonds of the propyl chain and the C-N and N-N bonds of the hydrazine group. The interactions between the 4-methoxyphenyl (B3050149) group and the hydrazine moiety, as well as steric hindrance, would play a crucial role in determining the preferred conformations. The global minimum energy conformation represents the most stable structure of the molecule in the gas phase.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction, identifying the reactants, products, and any intermediates, and locating the transition states that connect them. The transition state is the point of highest energy along the reaction coordinate and is characterized by having a single imaginary vibrational frequency.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For example, the mechanism of hydrazinolysis of certain compounds has been investigated using a density functional theory approach. nih.gov Similarly, the reaction pathways of this compound with various reagents could be modeled to understand its reactivity, such as its behavior as a nucleophile or a reducing agent. These studies provide valuable insights into the feasibility and kinetics of potential chemical transformations.

Prediction of Spectroscopic Parameters

Computational chemistry can also be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, theoretical calculations can provide predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. mdpi.com For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons in the 4-methoxyphenyl group, the propyl chain, and the hydrazine moiety. stackexchange.comchemicalbook.com Theoretical IR spectra can be calculated by computing the vibrational frequencies of the optimized molecular structure. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Molecular Dynamics Simulations

The flexibility of this compound is primarily dictated by the rotational freedom around its single bonds. MD simulations of analogous molecules reveal several key dynamic features that are expected to be present in this compound. These include the torsional rotation of the methoxy group, the conformational flexibility of the propyl chain, and the inversion and rotation around the nitrogen-nitrogen bond of the hydrazine group.

Theoretical investigations into similar alkoxybenzene derivatives suggest that the methoxy group attached to the phenyl ring is not static. It exhibits rotational motion around the C-O bond, leading to different orientations relative to the aromatic ring. The planarity of this group with the ring is influenced by steric and electronic effects.

The propyl chain introduces significant conformational flexibility. Studies on alkylamines, such as propylamine, have shown that the carbon-carbon single bonds undergo continuous rotation, leading to a variety of transient conformations. This flexibility allows the molecule to adopt different spatial arrangements, which can be crucial for its interaction with other molecules or biological targets.

To illustrate the types of dynamic motions that would be analyzed in a molecular dynamics study of this compound, the following table summarizes the key rotational bonds and the expected types of motions.

Rotational BondDescription of MotionExpected Dynamic Behavior
Phenyl-CRotation of the entire propylhydrazine sidechain relative to the phenyl ring.This motion is likely to have a moderate energy barrier, influenced by steric hindrance between the propyl chain and the aromatic ring.
C-C (propyl)Torsional rotations within the propyl chain.These rotations lead to various gauche and anti conformations, contributing significantly to the molecule's overall flexibility.
C-NRotation around the bond connecting the propyl chain to the hydrazine moiety.This rotation affects the spatial orientation of the hydrazine group relative to the rest of the molecule.
N-NTorsion around the hydrazine bond.This motion, along with nitrogen inversion, determines the conformation of the hydrazine group.
Phenyl-ORotation of the methoxy group.The methoxy group can rotate, influencing the electronic properties and steric profile of the phenyl ring.

In the absence of direct experimental or simulation data for this compound, the findings from studies on related compounds provide a solid foundation for predicting its dynamic behavior. Future molecular dynamics simulations on this specific molecule would be invaluable for validating these predictions and providing a more detailed understanding of its conformational landscape and intermolecular interactions.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

There is no specific information available in the scientific literature detailing the role of [3-(4-Methoxyphenyl)propyl]hydrazine as a key intermediate in multi-step syntheses. Organic chemistry relies on multi-step pathways to construct complex molecules, often involving numerous intermediates. However, the specific application of this compound as a building block in such sequences has not been reported.

Hydrazine (B178648) compounds, in general, are well-established precursors for the synthesis of various nitrogen-containing heterocycles. The typical reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related species to form a pyrazole (B372694) ring. It is plausible that this compound could participate in such reactions, but specific examples, reaction conditions, and yields for this particular substrate are not documented.

Ligand Design in Coordination Chemistry

There are no available research findings on the use of this compound in ligand design for coordination chemistry. The nitrogen atoms in the hydrazine moiety could potentially coordinate with metal centers, making it a candidate for ligand development. However, the synthesis, characterization, and application of metal complexes featuring this compound as a ligand have not been described in the literature. The design of ligands is a crucial aspect of coordination chemistry, influencing the electronic and steric properties of the resulting metal complexes and their subsequent reactivity and application.

Structure Activity Relationship Sar Studies of Derivatives and Analogues

Systematic Modification of the [3-(4-Methoxyphenyl)propyl]hydrazine Scaffold

The typical arylalkylhydrazine scaffold consists of three key components that can be modified to alter biological activity: the alkyl chain, the aromatic (methoxy-phenyl) moiety, and the hydrazine (B178648) group.

The length and substitution of the alkyl chain connecting the phenyl ring to the hydrazine group are critical determinants of MAO inhibitory potency and selectivity. Studies on various arylalkylhydrazines have shown that the length of this chain influences how the inhibitor fits into the active site of the MAO isoforms, MAO-A and MAO-B.

Compound AnalogueAlkyl Chain LengthTargetActivity (Ki)
Benzylhydrazine (B1204620)1 CarbonMAO-BTighter binding than MAO-A
Phenylethylhydrazine2 CarbonsMAO-A & MAO-BPotent inhibitor
Phenylpropylhydrazine3 CarbonsMAO-A & MAO-BVaries with substitution

This table presents generalized findings on the effect of alkyl chain length in arylalkylhydrazines based on available literature. Specific Ki values can vary significantly based on the full molecular structure and experimental conditions.

The nature and position of substituents on the phenyl ring significantly modulate the inhibitory activity of arylalkylhydrazines. The 4-methoxy group in this compound is an electron-donating group. Quantitative structure-activity relationship (QSAR) studies on related series of MAO inhibitors have indicated that the electronic properties of the aryl ring substituents are correlated with inhibitory potency. nih.gov In some series of inhibitors, electron-withdrawing groups on the aromatic ring have been shown to increase potency. nih.gov

Conversely, studies on other classes of MAO inhibitors, such as fluorinated phenylcyclopropylamines, have demonstrated that electron-donating substituents can increase the potency of enzyme inhibition. researchgate.net This suggests that the optimal electronic nature of the substituent is dependent on the specific scaffold and its interaction with the enzyme's active site. The position of the substituent is also crucial, with para-substitution often being favored.

General Substituent Type on Phenyl RingElectronic EffectGeneral Impact on MAO Inhibition
Methoxy (B1213986) (-OCH3)Electron-donatingPotency is scaffold-dependent
Chloro (-Cl)Electron-withdrawingCan increase potency in some series
Nitro (-NO2)Strongly Electron-withdrawingCan increase potency in some series
Methyl (-CH3)Electron-donatingCan increase potency in some series

This interactive table summarizes general trends observed across different series of aryl-containing MAO inhibitors. The precise effect of a substituent can vary.

The hydrazine moiety is the reactive component of this class of inhibitors, responsible for the mechanism-based inactivation of MAO. Modifications to the nitrogen atoms can have profound effects on activity. Acetylation of the terminal nitrogen (N²) of phenelzine (B1198762), a related compound, is a known metabolic pathway, and such modifications can alter the compound's inhibitory profile. guidetopharmacology.org

Substitution on the nitrogen atom attached to the propyl chain (N¹) can also influence potency. For example, N-isopropylaryl hydrazides have been the subject of QSAR studies for MAO inhibition. nih.gov The presence of a substituent on the hydrazine nitrogen can affect the molecule's approach and orientation within the enzyme's active site, as well as the subsequent chemical reactions that lead to inhibition.

Biological Target Interaction Mechanisms

The primary biological targets for arylalkylhydrazines are the monoamine oxidase enzymes. However, interactions with other receptors and enzymes are also possible.

Arylalkylhydrazines like this compound are generally mechanism-based irreversible inhibitors of MAO. nih.gov The inhibition mechanism involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The process can be summarized in the following steps:

The hydrazine inhibitor binds to the active site of the MAO enzyme.

The enzyme catalyzes the oxidation of the hydrazine to a reactive diazene (B1210634) intermediate. nih.gov

Molecular oxygen is required for this reaction, which can lead to the formation of an alkyl radical, nitrogen gas (N₂), and a superoxide (B77818) anion. nih.gov

The highly reactive intermediate then forms a covalent bond with the N(5) atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme. nih.gov

This irreversible inhibition means that the restoration of enzyme activity requires the synthesis of new enzyme molecules. psychopharmacologyinstitute.com The selectivity of these inhibitors for MAO-A versus MAO-B is influenced by the structural features discussed in section 7.1, which affect the initial non-covalent binding of the inhibitor to the distinct active sites of the two isoforms.

While the primary target of arylalkylhydrazines is MAO, their broader receptor binding profile is less well-characterized. The sustained increase in synaptic concentrations of monoamines (serotonin, norepinephrine, and dopamine) resulting from MAO inhibition can lead to adaptive changes in neurotransmitter receptor systems. researchgate.net

Chronic administration of MAO inhibitors has been shown to decrease the density of β-adrenoceptors and 5-HT₂ serotonin (B10506) receptors in the brain. researchgate.net These changes are thought to be a downstream consequence of prolonged elevation of monoamine levels rather than a direct interaction of the inhibitor with these receptors.

Direct binding studies on off-target receptors are limited for this specific chemical class. However, studies on the related irreversible MAO inhibitor phenelzine have shown that it can interact with I₂ imidazoline-preferring receptors with moderate affinity. nih.gov Chronic treatment with phenelzine has been observed to decrease the density of these I₂ receptors in both the brain and liver. nih.gov It is plausible that this compound and its analogues could have their own unique off-target interaction profiles, but specific data from broad receptor screening panels are not widely available in the public domain.

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods used for the analysis of hydrazine (B178648) compounds.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For hydrazine derivatives, reverse-phase HPLC is a common approach. Due to the polar nature of the hydrazine group, derivatization is often employed to enhance retention on nonpolar stationary phases and improve detection. However, direct analysis is also possible using specialized columns.

A potential HPLC method for [3-(4-Methoxyphenyl)propyl]hydrazine can be inferred from methodologies developed for similar compounds like (4-Methoxyphenyl)hydrazine (B1593770). sielc.com A reverse-phase method with a simple mobile phase composition can be effective. sielc.com For instance, a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is often used. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Hydrazine Compound

ParameterCondition
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile, Water, and Phosphoric Acid sielc.com
Detector UV-Vis or Mass Spectrometry (MS)
Notes Formic acid can be substituted for phosphoric acid for MS compatibility. sielc.com

This data is based on methods for a related compound and may require optimization for this compound.

Research on other substituted phenylhydrazines has utilized C18 columns with photodiode array (PDA) detection to separate isomers and impurities. rasayanjournal.co.in Such an approach could likely be adapted for the analysis of this compound.

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Due to the polarity and potential thermal lability of many hydrazine compounds, derivatization is a common strategy to improve their volatility and chromatographic behavior. researchgate.net This process also helps in enhancing the sensitivity of the detection. researchgate.net

For the analysis of hydrazines, detectors such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID) can be utilized. nih.gov For unequivocal identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. nih.gov

When analyzing hydrazine compounds by GC, sample preparation is a critical step. This may involve derivatization with reagents like p-chlorobenzaldehyde or pentafluorobenzaldehyde (B1199891) to form more volatile and stable derivatives.

Table 2: General GC Parameters for Hydrazine Derivative Analysis

ParameterCondition
Column Capillary columns (e.g., with a nonpolar or medium-polarity stationary phase)
Carrier Gas Helium or Nitrogen
Injection Mode Split or Splitless
Detector FID, NPD, or MS nih.gov
Derivatization Often required to improve volatility and stability researchgate.net

Specific conditions would need to be developed and validated for this compound.

Electrophoretic Methods

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged or polar compounds. It has been successfully applied to the analysis of various hydrazine derivatives, often coupled with electrochemical detection (ED) for high sensitivity. nih.gov

A study on the detection of hydrazine, methylhydrazine, and isoniazid (B1672263) demonstrated the use of a modified microdisk platinum electrode for sensitive detection. nih.gov This suggests that a similar CE-ED system could be developed for this compound. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.

Nonaqueous capillary electrophoresis (NACE) has also been explored for the separation of hydrazine and its methyl derivatives, showing improved detection limits compared to aqueous systems. mdpi.com

Table 3: Exemplary Capillary Electrophoresis Conditions for Hydrazine Analysis

ParameterCondition
Capillary Fused-silica
Background Electrolyte Aqueous or non-aqueous buffer systems mdpi.com
Applied Voltage Typically in the range of 15-30 kV
Detection Electrochemical Detection (ED) or UV-Vis nih.gov

These are general conditions and would require significant optimization for the specific analysis of this compound.

Q & A

Q. What are the established synthetic routes for [3-(4-Methoxyphenyl)propyl]hydrazine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with 4-methoxyphenyl precursors. For example, oxidative ring closure using sodium hypochlorite in ethanol (a green chemistry approach) yielded a structurally similar triazolopyridine derivative in 73% yield . Purification typically involves extraction followed by chromatography (e.g., alumina plug filtration) . Purity optimization may require recrystallization from ethanol, as demonstrated in hydrazine-hydrate-mediated reactions .

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and X-ray crystallography are standard. For instance, ¹H NMR of analogous hydrazine derivatives confirmed methoxyphenyl proton environments (δ 3.8–4.1 ppm for methoxy groups) and hydrazine NH signals (δ 8.0–9.5 ppm) . Crystallographic data for pyrazoline derivatives (e.g., CCDC deposition in Acta Crystallographica) validate spatial arrangements .

Q. What are the primary applications of this compound in foundational research?

  • Methodological Answer : It serves as a precursor for nitrogen-containing heterocycles (e.g., triazolopyridines, pyrazolines) with biological relevance . Derivatives exhibit antioxidant activity, with DPPH scavenging rates 1.26–1.37× higher than ascorbic acid, suggesting utility in redox biology studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in hydrazine-mediated cyclization?

  • Methodological Answer : Key parameters include solvent choice, temperature, and stoichiometry. Ethanol as a solvent reduced side reactions in oxidative cyclization , while refluxing with hydrazine hydrate for 6–8 hours improved intermediate conversion . Computational modeling (e.g., DFT) could predict optimal transition states for ring closure, though this requires validation via LC-MS or in situ IR .

Q. How do structural modifications of this compound influence its bioactivity?

  • Methodological Answer : Substituent effects are critical. For example, adding naphthalene or thiophene moieties to hydrazine derivatives increased antioxidant potency by 1.35–1.37× compared to ascorbic acid, while electron-withdrawing groups (e.g., nitro) may enhance anticancer activity . Docking studies (AutoDock Vina) can map interactions with targets like α-amylase or serotonin receptors .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Discrepancies in bioactivity may arise from assay conditions (e.g., DPPH vs. ABTS assays) or cellular models. For instance, hydrazine derivatives showed variable anticancer activity depending on cell line (e.g., MCF-7 vs. HepG2) . Meta-analysis of IC₅₀ values and standardized protocols (e.g., NIH/NCATS guidelines) are recommended for cross-study comparisons.

Q. What computational tools are suitable for predicting the reactivity of this compound?

  • Methodological Answer : Molecular dynamics (GROMACS) and quantum mechanics (Gaussian) simulations can model reaction pathways and electronic properties. For example, HOMO-LUMO gaps in triazolopyridines correlate with oxidative stability . QSAR models using descriptors like logP and topological polar surface area (TPSA) may predict solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.